N-(pyridin-2-ylmethyl)cyclopropanamine
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Overview
Description
N-(pyridin-2-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics . It is known for its low environmental impact and potential use as a bioremediation agent for the removal of pollutants from contaminated soil and water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)cyclopropanamine typically involves the reaction of pyridine-2-carbaldehyde with cyclopropylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would likely incorporate advanced purification techniques, such as recrystallization and distillation, to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The oxidation typically occurs at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often target the pyridine ring, resulting in the formation of dihydropyridine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Cyclopropanone derivatives
Reduction: Dihydropyridine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
N-(pyridin-2-ylmethyl)cyclopropanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry: this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. For example, in proteomics research, this compound can bind to enzymes, inhibiting their activity and allowing researchers to study their function in greater detail .
Comparison with Similar Compounds
N-(pyridin-2-ylmethyl)cyclopropanamine can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds have a similar pyridine ring structure but differ in the presence of an amide group instead of a cyclopropane ring.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have an imidazo ring fused to it.
2-aminopyrimidine derivatives: These compounds have a pyrimidine ring structure and are known for their antitrypanosomal and antiplasmodial activities.
This compound stands out due to its unique cyclopropane ring, which imparts distinct chemical properties and reactivity compared to the other similar compounds.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6,8,11H,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMBYSXPVZASTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360123 |
Source
|
Record name | Cyclopropyl-pyridin-2-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626210-44-4 |
Source
|
Record name | Cyclopropyl-pyridin-2-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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